molecular formula C10H10BrNO B1286877 2-(4-bromo-1H-indol-3-yl)ethanol CAS No. 202753-56-8

2-(4-bromo-1H-indol-3-yl)ethanol

Cat. No.: B1286877
CAS No.: 202753-56-8
M. Wt: 240.1 g/mol
InChI Key: UQTDRZYOUJTQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-1H-indol-3-yl)ethanol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

  • 2-(4-bromo-1H-indol-3-yl)ethanol and its derivatives have been a subject of extensive study for their molecular interactions and structural properties. For example, studies have detailed the crystal structure, intermolecular interactions, and formation of a three-dimensional network through hydrogen bonding and π–π interactions in similar compounds (Di, 2010). Such studies provide crucial insights into the molecular architecture and potential applications of these compounds in various fields.

Synthesis and Stereochemistry

  • The synthesis and separation of enantiomers of compounds structurally similar to this compound have been topics of significant research. For instance, studies have achieved the direct resolution of racemic compounds, isolated as dihydrogen phosphate salts, and analyzed their stereochemistry through single-crystal X-ray analyses (Frydenvang et al., 2004). Understanding the stereochemistry is vital for the application of these compounds in pharmaceuticals and other industries.

Thermal and Computational Analysis

  • Investigations into the gas-phase standard molar enthalpy of formation of compounds like this compound provide valuable data for their potential application in material sciences and thermochemical processes. These studies often combine experimental techniques like static-bomb calorimetry and computational methods to derive comprehensive thermodynamic profiles (Carvalho et al., 2019).

Catalysis and Organic Synthesis

  • The compound has been studied in the context of catalysis and organic synthesis, showcasing its versatility. For instance, research on the synthesis of pharmaceutically interesting functionalized derivatives using eco-friendly and mild reaction conditions highlights the compound's potential in green chemistry and sustainable practices (Brahmachari & Banerjee, 2014).

Antibacterial and Antifungal Activities

  • The antibacterial and antifungal properties of 1H-indole derivatives, closely related to this compound, have been evaluated, showing significant antimicrobial activity. Such studies are crucial for the development of new pharmaceuticals and treatments (Letters in Applied NanoBioScience, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-1H-indol-3-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can result in altered cell signaling and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters or bind to intracellular proteins that facilitate its distribution to specific organelles . The compound’s distribution pattern can influence its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin remodeling complexes.

Properties

IUPAC Name

2-(4-bromo-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTDRZYOUJTQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583307
Record name 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202753-56-8
Record name 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.